Fmoc-3-nitro-D-phenylalanine Fmoc-3-nitro-D-phenylalanine Fmoc-d-3-nitrophenylalanine

Brand Name: Vulcanchem
CAS No.: 478183-71-0
VCID: VC21540203
InChI: InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol

Fmoc-3-nitro-D-phenylalanine

CAS No.: 478183-71-0

Cat. No.: VC21540203

Molecular Formula: C24H20N2O6

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-nitro-D-phenylalanine - 478183-71-0

CAS No. 478183-71-0
Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
Standard InChI Key UDIZJKKIJYRJIN-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O

Chemical Structure and Properties

Molecular Identity

Fmoc-3-nitro-D-phenylalanine, also known as m-nitro-D-Phe-OH or (R)-2-Fmoc-2-amino-3-(3-nitrophenyl)propionic acid, is characterized by a molecular formula of C24H20N2O6 and a molecular weight of 432.4 g/mol . This compound is identified in chemical databases with the PubChem CID 7006635 and is associated with the registry number 478183-71-0 . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid, which precisely defines its chemical structure and configuration .

Structural Components

The structure of Fmoc-3-nitro-D-phenylalanine consists of several key components that contribute to its unique properties and applications:

  • The Fmoc protecting group, featuring a fluorenyl ring system that provides UV-detectability and protection for the amine during synthesis

  • A carbamate linkage connecting the Fmoc group to the amino acid portion

  • The D-phenylalanine core with R-configuration at the alpha carbon

  • A nitro group positioned at the meta (3-position) of the phenyl ring

  • A carboxylic acid group at the C-terminus

The presence of the nitro group significantly alters the electronic properties of the phenyl ring, creating an electron-deficient aromatic system that influences the compound's reactivity and applications in various chemical processes .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Fmoc-3-nitro-D-phenylalanine

PropertyValueSource
Molecular FormulaC24H20N2O6
Molecular Weight432.4 g/mol
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid
InChIInChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
InChIKeyUDIZJKKIJYRJIN-JOCHJYFZSA-N
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O
Physical StateSolid
ConfigurationD-enantiomer (R-configuration)

Synthesis and Production

The synthesis of Fmoc-3-nitro-D-phenylalanine typically involves the protection of D-3-nitrophenylalanine with the Fmoc group. This process utilizes established methodologies for introducing the Fmoc protecting group onto amino acids, generally involving the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The starting material, D-3-nitrophenylalanine, can be obtained through various routes, including the stereoselective synthesis or resolution of racemic mixtures .

The compound is commercially available from specialized chemical suppliers such as Chem-Impex for research purposes, particularly for applications in peptide chemistry and drug development .

Applications in Research

Peptide Synthesis

Fmoc-3-nitro-D-phenylalanine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc protecting group is fundamental to modern peptide synthesis strategies, as it can be selectively removed under mild basic conditions while leaving other protecting groups intact. This orthogonality enables controlled, sequential peptide assembly .

The incorporation of this modified amino acid into peptide sequences introduces several advantageous properties:

  • The D-configuration provides resistance to proteolytic degradation, potentially extending the half-life of peptide therapeutics

  • The nitro group alters the electronic properties and hydrophobicity of the peptide, influencing binding affinities and biological activities

  • The meta-nitro group can serve as a site for further modifications or as a spectroscopic probe

Drug Development

In pharmaceutical research, Fmoc-3-nitro-D-phenylalanine contributes significantly to the design of novel therapeutic agents. Its unique structure makes it valuable for creating peptide-based drugs with enhanced properties . The compound enables researchers to:

  • Target specific biological pathways with greater precision

  • Enhance drug efficacy and selectivity through structural modifications

  • Develop peptide mimetics with improved pharmacokinetic properties

  • Create compounds that can overcome biological barriers more effectively than conventional therapeutics

The incorporation of D-amino acids like Fmoc-3-nitro-D-phenylalanine into peptide drugs helps address common limitations of peptide therapeutics, including susceptibility to enzymatic degradation and poor oral bioavailability .

Bioconjugation Applications

Fmoc-3-nitro-D-phenylalanine is extensively utilized in bioconjugation processes, which involve linking peptides to other biomolecules . This application is essential in developing targeted drug delivery systems and diagnostic tools . The compound facilitates:

  • Creation of peptide-protein conjugates

  • Development of peptide-antibody conjugates for targeted therapies

  • Synthesis of peptide-polymer conjugates for controlled drug release

  • Production of peptide-based imaging agents

The specific reactivity profile of the nitro group provides opportunities for selective chemical transformations that can be exploited in bioconjugation strategies .

Neuroscience Research

In the field of neuroscience, Fmoc-3-nitro-D-phenylalanine is utilized in studies related to neurobiological functions and disorders . The compound contributes to:

  • Understanding the role of peptides in neurological functions

  • Investigating peptide-receptor interactions in the central nervous system

  • Developing potential therapeutic approaches for neurological conditions

  • Advancing neuropharmacological research through the creation of novel neuroactive peptides

The incorporation of this modified amino acid into neuroactive peptides can alter their binding properties, stability in neural tissue, and blood-brain barrier permeability, potentially enhancing their therapeutic potential .

Fluorescent Labeling

Fmoc-3-nitro-D-phenylalanine can be modified for use in fluorescent labeling techniques, aiding in the visualization of proteins and peptides in cellular studies . This application is crucial for understanding cellular mechanisms and molecular interactions . The compound enables:

  • Site-specific incorporation of fluorophores into peptide sequences

  • Development of fluorescent probes for tracking peptide localization and interactions

  • Creation of FRET (Förster Resonance Energy Transfer) pairs for studying molecular dynamics

  • Production of fluorescently labeled peptides for high-throughput screening applications

Comparative Analysis

Comparison with L-isomer

The L-isomer of this compound, Fmoc-3-nitro-L-phenylalanine, differs from the D-isomer primarily in its stereochemistry at the alpha carbon. While they share identical molecular formulas (C24H20N2O6) and molecular weights (432.4 g/mol), their biological behaviors differ significantly .

Table 2: Comparison of D- and L-isomers of Fmoc-3-nitro-phenylalanine

PropertyFmoc-3-nitro-D-phenylalanineFmoc-3-nitro-L-phenylalanineSource
ConfigurationR-configuration (D-isomer)S-configuration (L-isomer)
Optical RotationNot specified in sources[α]D= -36 ± 1° (C=1 in DMF) at 20°C
Natural OccurrenceRare in natural proteinsCorresponds to configuration in natural proteins
Enzymatic StabilityGenerally more resistant to proteolytic enzymesMore susceptible to natural proteases
ApplicationsOften used to enhance peptide stabilityMore commonly used in mimicking natural peptides

The different stereochemistry significantly impacts how these molecules interact with biological systems, particularly with chiral environments such as enzyme active sites and receptors .

Comparison with Related Compounds

Fmoc-3-iodo-D-phenylalanine represents another modified D-phenylalanine derivative with distinct properties. This compound features an iodine atom at the meta position of the phenyl ring instead of a nitro group .

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional GroupSource
Fmoc-3-nitro-D-phenylalanineC24H20N2O6432.4Nitro group at meta position
Fmoc-3-iodo-D-phenylalanineC24H20INO4513.3Iodo group at meta position

The replacement of the nitro group with an iodo group alters several properties:

  • Different electronic effects on the aromatic ring

  • Potential for different reactions (e.g., cross-coupling reactions possible with the iodo derivative)

  • Distinct steric properties due to the larger atomic radius of iodine

  • Different applications in peptide synthesis and drug development

Current Research and Future Perspectives

Current research involving Fmoc-3-nitro-D-phenylalanine continues to expand across multiple disciplines. Recent investigations have focused on:

  • Development of novel peptide-based therapeutics with enhanced pharmacokinetic properties

  • Creation of peptide libraries incorporating this non-canonical amino acid for drug discovery screening

  • Investigation of its potential in creating peptidomimetics with improved target specificity

  • Exploration of new synthetic methodologies for incorporating this building block into complex molecular architectures

Future research directions may include:

  • Application in emerging fields such as peptide-based nanomaterials and biosensors

  • Development of novel bioorthogonal chemistry exploiting the nitro group's reactivity

  • Integration into peptide-based imaging agents for disease diagnosis

  • Utilization in creating peptide-drug conjugates for targeted cancer therapies

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator